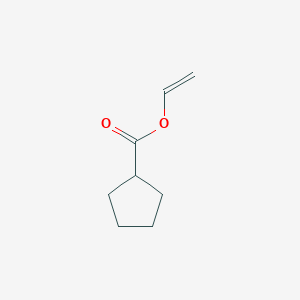

ethenyl cyclopentanecarboxylate

Description

Ethenyl cyclopentanecarboxylate is an ester derivative of cyclopentanecarboxylic acid featuring an ethenyl (vinyl) substituent on the cyclopentane ring. These compounds are typically used as intermediates in organic synthesis, pharmaceuticals, and materials science due to their tunable reactivity and functional group diversity .

Properties

CAS No. |

16523-06-1 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

ethenyl cyclopentanecarboxylate |

InChI |

InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h2,7H,1,3-6H2 |

InChI Key |

HPJNZMNSEFSQMV-UHFFFAOYSA-N |

SMILES |

C=COC(=O)C1CCCC1 |

Canonical SMILES |

C=COC(=O)C1CCCC1 |

Other CAS No. |

16523-06-1 |

Synonyms |

Cyclopentanecarboxylic acid vinyl ester |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: ethenyl cyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with vinyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of vinyl cyclopentanecarboxylate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: ethenyl cyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.

Reduction: The vinyl group can be reduced to an alkane using hydrogenation catalysts like palladium on carbon.

Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds

Common Reagents and Conditions:

Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

Substitution: Nucleophiles such as organolithium or Grignard reagents

Major Products:

Oxidation: Epoxides, diols.

Reduction: Alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

ethenyl cyclopentanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: Research into its potential as a precursor for biologically active compounds is ongoing.

Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

ethenyl cyclopentanecarboxylate can be compared with other vinyl esters and vinyl sulfonates:

Vinyl acetate: Commonly used in polymer production, but lacks the cyclic structure of vinyl cyclopentanecarboxylate.

Vinyl sulfonate: Used in similar applications but has different reactivity due to the presence of the sulfonate group.

Uniqueness: The unique combination of the vinyl group and the cyclopentanecarboxylate moiety gives vinyl cyclopentanecarboxylate distinct reactivity and properties, making it valuable in specific synthetic and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Cyclopentanecarboxylate Esters

The following table compares ethenyl cyclopentanecarboxylate (inferred properties) with structurally related compounds, emphasizing substituent effects on physical, chemical, and application-related properties.

Key Comparative Analysis

Substituent Effects on Reactivity: Ethenyl Group: The ethenyl moiety (C=C) may undergo photoisomerization under UV light, as seen in ethenyl-functionalized bipyridyl ligands . This property is absent in esters like ethyl 2-oxocyclopentanecarboxylate, where the 2-oxo group stabilizes enolate formation . Nitrile vs. Ester: Ethyl 1-cyanocyclopentanecarboxylate’s nitrile group enables reactions such as hydrolysis to carboxylic acids or reduction to amines, whereas the ethenyl group is more suited for addition or polymerization reactions .

Physical Properties: The presence of polar groups (e.g., hydroxymethyl in ) increases water solubility compared to nonpolar analogs like ethyl cyclopentanecarboxylate . Methyl esters (e.g., methyl cyclopentanecarboxylate) exhibit faster hydrolysis rates than ethyl esters due to reduced steric hindrance .

Synthetic Utility: Cyclopentanecarboxylates with protective groups (e.g., tert-butyldimethylsilyloxy in ) are used in multi-step syntheses to shield reactive sites during transformations . Ethyl 2-oxocyclopentanecarboxylate serves as a precursor for cyclopentane-fused heterocycles via enolate alkylation or condensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.